Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide
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Overview
Description
Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide is a chemical compound with the molecular formula C7H4BrF3Mg. This compound is of interest due to its unique structure, which includes a magnesium atom bonded to a trifluoromethyl-substituted benzene ring and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide typically involves the reaction of 1,2,4-trifluorobenzene with a magnesium reagent in the presence of a bromide source. One common method is the Grignard reaction, where 1,2,4-trifluorobenzene is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, which is then treated with a bromide source to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzene derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide (OH-), cyanide (CN-), or amines (NH2R) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while substitution reactions can produce a wide range of functionalized benzene derivatives .
Scientific Research Applications
Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide involves its ability to participate in various chemical reactions due to the presence of the magnesium atom and the trifluoromethyl group. The magnesium atom can act as a Lewis acid, facilitating the formation of new bonds, while the trifluoromethyl group can enhance the compound’s reactivity and stability . The bromide ion can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trifluorobenzene: A precursor in the synthesis of the target compound, it shares the trifluoromethyl-substituted benzene ring but lacks the magnesium and bromide components.
Magnesium bromide: A simple magnesium salt that can be used in similar reactions but lacks the trifluoromethyl-substituted benzene ring.
Uniqueness
Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide is unique due to the combination of the trifluoromethyl-substituted benzene ring with magnesium and bromide. This unique structure imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications .
Biological Activity
The compound Magnesium; 1,2,4-trifluoro-5-methanidylbenzene; bromide is a complex organometallic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Magnesium; 1,2,4-trifluoro-5-methanidylbenzene; bromide can be represented as follows:
- Molecular Formula : C7H5BrF3Mg
- Molecular Weight : 254.3 g/mol
- IUPAC Name : Magnesium bromide (1,2,4-trifluorophenyl)methanide
This compound features a magnesium atom coordinated to a bromide ion and a trifluoromethyl-substituted aromatic ring, which contributes to its unique properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Grignard Reagent Formation : The compound can act as a Grignard reagent, facilitating nucleophilic substitution reactions. This property allows it to engage in various organic transformations that can lead to biologically active compounds .
- Antifungal Properties : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antifungal activity. The presence of the bromide ion may also contribute to the overall efficacy against fungal pathogens .
- Cellular Interaction : The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate cellular membranes and interact with biological targets .
Case Studies
- Antifungal Activity Assessment :
- Grignard Reactions in Synthesis :
Data Table: Biological Activity Overview
Properties
IUPAC Name |
magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Mg/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDMMIHDDGMYOL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1F)F)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Mg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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